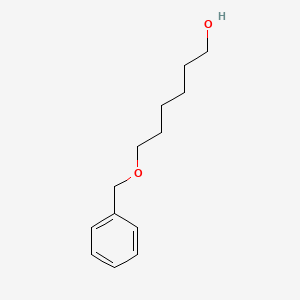

6-(Benzyloxy)hexan-1-ol

Description

BenchChem offers high-quality 6-(Benzyloxy)hexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzyloxy)hexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxyhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYZEGXVQMCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382812 | |

| Record name | 6-benzyloxy-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71126-73-3 | |

| Record name | 6-benzyloxy-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Benzyloxy)hexan-1-ol: Properties, Synthesis, and Applications for the Research Scientist

This guide provides a comprehensive technical overview of 6-(benzyloxy)hexan-1-ol, a bifunctional organic molecule of interest to researchers in synthetic chemistry and drug development. By leveraging its unique combination of a terminal primary alcohol and a benzyl ether, this compound serves as a versatile building block and intermediate. This document will delve into its chemical and physical properties, provide a detailed synthetic protocol, explore its characteristic spectroscopic signatures, and discuss its potential applications in the pharmaceutical sciences.

Core Chemical and Physical Properties

6-(Benzyloxy)hexan-1-ol is a colorless to light yellow liquid at room temperature. Its structure, featuring a flexible hexyl chain capped by a hydrophilic alcohol and a lipophilic benzyloxy group, imparts amphiphilic character, influencing its solubility and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O₂ | [1] |

| Molecular Weight | 208.3 g/mol | [1] |

| CAS Number | 71126-73-3 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 154-158 °C at 2.5 Torr | [1] |

| Density | 0.9947 g/cm³ at 25 °C | [1] |

| Predicted pKa | 15.18 ± 0.10 | [1] |

| Storage | 2-8 °C, sealed in a dry environment | [1] |

Synthesis of 6-(Benzyloxy)hexan-1-ol: A Practical Approach

The most direct and widely applicable method for the preparation of 6-(benzyloxy)hexan-1-ol is the Williamson ether synthesis. This reliable Sₙ2 reaction involves the mono-O-benzylation of 1,6-hexanediol. The key to a successful monosubstitution is the use of a stoichiometric amount of a suitable base and the diol, with the benzyl halide as the limiting reagent.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure for the synthesis of 6-(benzyloxy)hexan-1-ol.

Materials:

-

1,6-Hexanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,6-hexanediol (1.2 equivalents) and anhydrous THF. Stir the mixture under a nitrogen atmosphere until the diol is fully dissolved.

-

Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved during this step.

-

Benzylation: Cool the reaction mixture back to 0 °C. Dissolve benzyl bromide (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the benzyl bromide solution dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 6-(benzyloxy)hexan-1-ol.

Chemical Reactivity and Applications in Drug Development

The chemical utility of 6-(benzyloxy)hexan-1-ol stems from its two distinct functional groups, which can be manipulated selectively.

Reactions of the Hydroxyl Group:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard reagents (e.g., PCC, DMP, TEMPO, or Jones reagent). This opens up a pathway to a wide range of carbonyl derivatives.

-

Esterification and Etherification: The alcohol can be readily converted to esters or other ethers, allowing for the introduction of diverse functionalities.

-

Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.

Reactions of the Benzyl Ether:

-

Deprotection: The benzyl ether is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). [3]This orthogonality makes it highly valuable in multi-step synthesis.

-

Stability: The benzyl ether is stable to most non-reducing acids and bases, allowing for a wide array of chemical transformations to be performed on the alcohol terminus without affecting the ether. [3] Applications in Medicinal Chemistry:

While direct applications of 6-(benzyloxy)hexan-1-ol in marketed drugs are not prominent, its structural motifs are highly relevant in drug discovery.

-

Linker Moiety: The six-carbon chain can serve as a flexible linker to connect a pharmacophore to another functional group, such as a solubilizing group, a targeting moiety, or a solid support for combinatorial chemistry.

-

Scaffold for Analog Synthesis: The molecule is an excellent starting point for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. By modifying the alcohol and/or the aromatic ring of the benzyl group, chemists can systematically probe the chemical space around a lead compound. For instance, O-benzyl derivatives have been explored as antimicrobial agents. [4]* Prodrug Strategies: The benzyl ether can be used as a cleavable promoiety in prodrug design, which can be removed in vivo to release the active parent drug containing a free hydroxyl group.

Safety and Handling

6-(Benzyloxy)hexan-1-ol should be handled with standard laboratory precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

6-(Benzyloxy)hexan-1-ol is a valuable and versatile chemical intermediate with properties that make it highly useful for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic characteristics, and the orthogonal reactivity of its functional groups provide a solid foundation for its use in the construction of more complex molecular architectures. As the demand for novel chemical entities in drug discovery continues to grow, the utility of such well-defined building blocks will undoubtedly increase.

References

-

Organic Chemistry Portal. Benzyl Ethers. [Link]

- Google Patents. US8962894B2 - Process for preparing 1, 6-hexanediol.

-

Gomba, L., et al. (2024). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. PMC. [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

-

MDPI. (2021). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. [Link]

-

Supporting Information. Synthesis of 6-bromohexan-1-ol. [Link]

-

Pearson+. Benzyl ethers make excellent protecting groups according to the g.... [Link]

-

Dow. Glycol Ethers Properties & Examples, Organic Solvents. [Link]

-

ResearchGate. Reactions of benzyl alcohol under different reaction conditions. [Link]

-

Vanderbilt University. Functional Group Transformations in Derivatives of 6‑Oxoverdazyl. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

University of California, Irvine. Alcohol Protecting Groups. [Link]

-

PubMed. Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L. [Link]

-

YouTube. Solubility of Organic Compounds. [Link]

-

ORBi. SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. [Link]

-

Journal of Applied Science & Process Engineering. Chemical Reactivity Descriptors and Molecular Docking Studies of Octyl 6-O-hexanoyl-β-D-glucopyranosides. [Link]

-

Wikipedia. Benzyl alcohol. [Link]

-

ACS Publications. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

MDPI. (S,Z)-1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol. [Link]

-

ResearchGate. Infrared spectroscopy of methanol-hexane liquid mixtures. I. Free OH present in minute quantities. [Link]

-

University of Wisconsin-Madison. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

ResearchGate. A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis. [Link]

-

PubChem. 1-Hexanol | C6H14O | CID 8103. [Link]

-

The Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

PMC. Interfacial Inversion, Interference, and IR Absorption in Vibrational Sum Frequency Scattering Experiments. [Link]

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

Doc Brown's Chemistry. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

-

ResearchGate. Figure S2.1. 1 H NMR of (a) 6-mercaptohexanol, and (b).... [Link]

-

ResearchGate. Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. [Link]

-

YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. [Link]

Sources

An In-depth Technical Guide to the Selective Monobenzylation of 1,6-Hexanediol

Introduction: The Challenge of Selective Functionalization

In the realm of organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the precise modification of molecules is paramount. Symmetrical diols, such as 1,6-hexanediol, are valuable bifunctional building blocks. However, their symmetry presents a significant challenge: achieving selective monofunctionalization. Standard synthetic approaches often yield a statistical mixture of unreacted diol, the desired mono-substituted product, and the undesired di-substituted byproduct, leading to complicated purification and reduced yields.[1][2]

This guide provides a comprehensive, field-proven protocol for the highly selective monobenzylation of 1,6-hexanediol to produce 6-(benzyloxy)hexan-1-ol. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles that ensure high selectivity, focusing on a silver(I) oxide-mediated method. This approach offers a robust and efficient solution to a classic synthetic problem.[3]

Principle of the Reaction: Overcoming Statistical Substitution

The formation of the benzyl ether proceeds via a mechanism analogous to the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[4][5][6] The primary challenge in the monobenzylation of a symmetrical diol is preventing the second hydroxyl group from reacting after the first has been etherified.

Traditional methods using strong bases like sodium hydride (NaH) tend to produce mixtures because the mono-alkoxide and the diol have similar acidities, leading to a competitive equilibrium and subsequent reaction of both species. The key to selectivity is to differentiate the two hydroxyl groups.

The recommended protocol utilizes silver(I) oxide (Ag₂O) to achieve remarkable selectivity. The proposed mechanism involves the coordination of the silver ion to both oxygen atoms of the diol. This coordination not only increases the acidity of one hydroxyl group, facilitating its deprotonation, but also sterically shields the other, directing the alkylation to a single site.[3] This chelation-controlled strategy is the cornerstone of this high-yield, selective transformation.

Experimental Protocol: Silver(I) Oxide-Mediated Monobenzylation

This section details the step-by-step methodology for the selective synthesis of 6-(benzyloxy)hexan-1-ol.

Materials and Reagents

Quantitative data for the reaction are summarized in the table below.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Role |

| 1,6-Hexanediol | C₆H₁₄O₂ | 118.17 | 1.18 g | 10.0 | 1.0 | Substrate |

| Silver(I) Oxide | Ag₂O | 231.74 | 3.48 g | 15.0 | 1.5 | Mediator/Base |

| Benzyl Bromide | C₇H₇Br | 171.04 | 1.30 mL | 11.0 | 1.1 | Benzylating Agent |

| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | - | - | Solvent |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,6-hexanediol (1.18 g, 10.0 mmol) and silver(I) oxide (3.48 g, 15.0 mmol).

-

Solvent Addition: Add 50 mL of dichloromethane (CH₂Cl₂) to the flask. The resulting mixture will be a suspension.

-

Addition of Benzylating Agent: Add benzyl bromide (1.30 mL, 11.0 mmol) to the suspension at room temperature with vigorous stirring.

-

Reaction Monitoring: Protect the reaction from light by wrapping the flask in aluminum foil (silver salts are light-sensitive). Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product, 6-(benzyloxy)hexan-1-ol, will have an Rf value between that of the starting diol (baseline) and the dibenzylated byproduct.

-

Workup - Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the filter cake with additional dichloromethane (2 x 20 mL) to ensure all product is collected.

-

Workup - Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl solution, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing to 7:3 Hexanes:Ethyl Acetate is typically effective at separating the desired monobenzylated product from unreacted starting material and the dibenzylated side product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 6-(benzyloxy)hexan-1-ol as a colorless oil. A typical yield is in the range of 80-90%.

Mechanistic and Workflow Visualizations

Reaction Mechanism

The diagram below illustrates the proposed mechanism for the selective monobenzylation reaction mediated by silver(I) oxide.

Caption: Summary of the experimental workflow for synthesis and purification.

Characterization of 6-(Benzyloxy)hexan-1-ol

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the benzyl group (a multiplet around 7.2-7.4 ppm for the 5 aromatic protons and a singlet around 4.5 ppm for the two benzylic protons -CH₂-Ph). The protons on the carbons adjacent to the oxygens will also be distinct: a triplet around 3.6 ppm for the -CH₂-OH and a triplet around 3.5 ppm for the -CH₂-OBn. The remaining methylene protons of the hexyl chain will appear as multiplets between 1.3 and 1.7 ppm. [7]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each of the unique carbon atoms. Expect aromatic signals between 127-138 ppm, and aliphatic signals between 25-73 ppm. The benzylic carbon will be around 73 ppm, the carbon bearing the free hydroxyl will be around 63 ppm, and the carbon attached to the benzyl ether oxygen will be around 70 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum will exhibit a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol group. A sharp peak around 1100 cm⁻¹ indicates the C-O ether linkage. C-H stretches for the alkyl chain and aromatic ring will also be present.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a peak corresponding to the mass of the product plus a sodium or proton adduct (e.g., [M+Na]⁺ or [M+H]⁺). For 6-(benzyloxy)hexan-1-ol (C₁₃H₂₀O₂), the molecular weight is 208.30 g/mol .

Conclusion and Field Insights

The selective monobenzylation of symmetrical diols is a critical transformation for building complex molecular architectures. While seemingly straightforward, achieving high selectivity requires a nuanced approach that moves beyond stoichiometric control. The silver(I) oxide-mediated protocol described herein represents a robust, reliable, and high-yielding method that leverages chelation to direct the reactivity of a single hydroxyl group. This self-validating system consistently provides the desired monobenzylated product with minimal formation of byproducts, simplifying purification and maximizing efficiency. For researchers in drug development and materials science, mastering such selective transformations is key to accelerating discovery and innovation.

References

- CN110981691A - Method for synthesizing 1, 6-hexanediol by using monosaccharide - Google P

- US8962894B2 - Process for preparing 1, 6-hexanediol - Google P

-

Williamson ether synthesis – Knowledge and References - Taylor & Francis. (URL: [Link])

-

1,6-Hexanediol Is Inducing Homologous Recombination by Releasing BLM from Assemblysomes in Drosophila melanogaster - MDPI. (URL: [Link])

-

One-stage synthesis of 1,6-hexanediol from n-hexane. - ResearchGate. (URL: [Link])

-

Production of 1,6-hexanediol from tetrahydropyran-2-methanol by dehydration–hydration and hydrogenation - Green Chemistry (RSC Publishing). (URL: [Link])

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

PRODUCTION OF 1,6-HEXANEDIOL - European Patent Office - EP 2593418 B1 - EPO. (URL: [Link])

-

Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. (URL: [Link])

-

Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | ACS Omega - ACS Publications. (URL: [Link])

- WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google P

-

Deoxygenative ortho-Benzylation of Aryl Iodides with Benzyl Alcohol via Palladium/Norbornene Cooperative Catalysis | Request PDF - ResearchGate. (URL: [Link])

-

Direct One-Step Mono-Functionalization of Symmetrical 1,2-Diols - ResearchGate. (URL: [Link])

-

One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis | Request PDF - ResearchGate. (URL: [Link])

-

One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing). (URL: [Link])

-

Production of 1,6-hexanediol and 1,5-pentanediol from Biomass-derived Feedstocks over Heterogeneous Catalysts - University of Wisconsin–Madison. (URL: [Link])

-

Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers | Request PDF - ResearchGate. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Highly selective silver(I) oxide mediated monoprotection of symmetrical diols - SynArchive. (URL: [Link])

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (URL: [Link])

-

Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - MDPI. (URL: [Link])

-

Preparation of high purity 1,2-diols by catalytic oxidation of linear terminal alkenes with H₂O₂ in the presence of carboxylic acids under solvent-free conditions. (URL: [Link])

-

Diol synthesis by dihydroxylation - Organic Chemistry Portal. (URL: [Link])

- US20040067564A1 - Processing for preparing monoprotected diols from symmetric diols - Google P

-

Identification of a diagnostic structural motif reveals a new reaction intermediate and condensation pathway in kraft lignin for. (URL: [Link])

-

3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. (URL: [Link])

-

Figure S2.1. 1 H NMR of (a) 6-mercaptohexanol, and (b)... - ResearchGate. (URL: [Link])

-

Selective monobenzoylation of 1, 2-diols in water - DSpace Repository. (URL: [Link])

-

hexanol | C 6 H 14 O | MD Topology | NMR | X-Ray. (URL: [Link])

-

Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. (URL: [Link])

-

Catalyst-controlled Regiodivergent Oxidation of Unsymmetrical Diols with Samson Zacate - YouTube. (URL: [Link])

Sources

- 1. US20040067564A1 - Processing for preparing monoprotected diols from symmetric diols - Google Patents [patents.google.com]

- 2. Selective monobenzoylation of 1, 2-diols in water [ir-library.ku.ac.ke]

- 3. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 1-Hexanol(111-27-3) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 6-(Benzyloxy)hexan-1-ol as a Protected Alcohol

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. This guide provides a comprehensive technical overview of 6-(Benzyloxy)hexan-1-ol, a key bifunctional intermediate where one hydroxyl group of 1,6-hexanediol is masked as a benzyl ether. We will delve into the rationale behind alcohol protection, the synthesis of 6-(Benzyloxy)hexan-1-ol via the Williamson ether synthesis, its physicochemical properties, and the primary methodologies for the deprotection of the benzyl group. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a practical and in-depth understanding of this versatile building block.

The Imperative of Alcohol Protection in Complex Synthesis

The hydroxyl group is one of the most versatile and reactive functional groups in organic chemistry. Its ability to act as a nucleophile, a proton donor, and a precursor to various other functionalities makes it a cornerstone of synthetic strategies. However, this reactivity can be a double-edged sword. In the synthesis of complex molecules with multiple functional groups, an unprotected alcohol can interfere with intended reactions at other sites. To circumvent this, a "protecting group" is employed to temporarily mask the hydroxyl group's reactivity.

The ideal protecting group should be:

-

Easy to install: It should react selectively and in high yield with the alcohol.

-

Stable: It must be robust enough to withstand a range of reaction conditions planned for other parts of the molecule.

-

Easy to remove: It should be cleaved under specific, mild conditions that do not affect the rest of the molecule.

The benzyl ether is a widely utilized protecting group for alcohols due to its exceptional stability under both acidic and basic conditions, as well as its inertness towards many oxidizing and reducing agents.[1][2] Its removal, typically via catalytic hydrogenolysis, occurs under mild and neutral conditions, making it orthogonal to many other protecting group strategies.[1][3]

Synthesis and Properties of 6-(Benzyloxy)hexan-1-ol

6-(Benzyloxy)hexan-1-ol is a valuable intermediate that exemplifies the principle of selective protection. It is derived from 1,6-hexanediol, a symmetrical diol, by protecting only one of the two hydroxyl groups. This mono-protection transforms the achiral starting material into a versatile bifunctional molecule, ready for further elaboration at the remaining free hydroxyl group.

Synthesis via Williamson Ether Synthesis

The most common and efficient method for preparing benzyl ethers is the Williamson ether synthesis.[4][5][6] This reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the alcohol, acts as a nucleophile to displace a halide from a benzyl halide.[5][7]

To favor the formation of the mono-benzylated product, 6-(Benzyloxy)hexan-1-ol, an excess of 1,6-hexanediol is typically used. This statistical approach ensures that the benzylating agent is more likely to encounter a molecule of the diol rather than the already mono-protected product.

Mechanism of Williamson Ether Synthesis for 6-(Benzyloxy)hexan-1-ol

Caption: SN2 mechanism for the synthesis of 6-(Benzyloxy)hexan-1-ol.

Experimental Protocol: Synthesis of 6-(Benzyloxy)hexan-1-ol

Materials:

-

1,6-Hexanediol (e.g., 3 equivalents)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1 equivalent)

-

Benzyl bromide (BnBr) (1 equivalent)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,6-hexanediol and anhydrous DMF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour until hydrogen gas evolution ceases. Causality: The use of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the alcohol to form the reactive alkoxide.[4] Cooling to 0°C controls the initial exothermic reaction.

-

Benzylation: The reaction mixture is cooled again to 0 °C. Benzyl bromide, dissolved in a small amount of anhydrous DMF, is added dropwise via the dropping funnel over 30 minutes. The reaction is then allowed to warm to room temperature and stirred overnight. Causality: Dropwise addition of the electrophile (BnBr) at low temperature helps to control the reaction rate and minimize side reactions.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The layers are separated, and the aqueous layer is extracted twice more with diethyl ether.

-

Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-(Benzyloxy)hexan-1-ol. Causality: Column chromatography is essential to separate the desired mono-protected product from unreacted 1,6-hexanediol and the di-benzylated byproduct.

Physicochemical Properties

The properties of 6-(Benzyloxy)hexan-1-ol are well-documented, making it a reliable component in synthetic planning.

| Property | Value | Reference(s) |

| IUPAC Name | 6-(benzyloxy)hexan-1-ol | [8] |

| CAS Number | 71126-73-3 | [8] |

| Molecular Formula | C₁₃H₂₀O₂ | [9] |

| Molecular Weight | 208.3 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [8][9] |

| Boiling Point | 154-158 °C at 2.5 Torr | [9] |

| Density | ~0.995 g/cm³ at 25 °C | [9] |

| Purity (Typical) | ≥95% | [8] |

| Storage Conditions | Sealed in dry, 2-8 °C | [8] |

Deprotection: Regenerating the Hydroxyl Group

The strategic advantage of the benzyl ether protecting group lies in its facile removal under conditions that are orthogonal to many other functional groups. The most prevalent and reliable method is catalytic hydrogenation.[3]

Catalytic Hydrogenation

This method involves the cleavage of the carbon-oxygen bond of the benzyl ether using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[3][10] The reaction is clean, often quantitative, and produces the deprotected alcohol and toluene as the only byproduct, which is easily removed.[11]

Mechanism of Catalytic Hydrogenolysis

Caption: Key steps in the palladium-catalyzed hydrogenolysis of a benzyl ether.

Experimental Protocol: Deprotection of 6-(Benzyloxy)hexan-1-ol

Materials:

-

6-(Benzyloxy)hexan-1-ol

-

Palladium on carbon (10% Pd/C, ~5-10 mol%)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Setup: A solution of 6-(Benzyloxy)hexan-1-ol in ethanol is prepared in a round-bottom flask.

-

Catalyst Addition: 10% Pd/C is carefully added to the solution. Causality: Pd/C is a heterogeneous catalyst that provides a surface for the reaction. It is pyrophoric and should be handled with care, often wetted with solvent.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times to ensure an inert atmosphere. A balloon filled with hydrogen is then attached, and the reaction mixture is stirred vigorously at room temperature. Causality: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional ethanol. Causality: Filtering through Celite® prevents fine catalyst particles from passing through and ensures a clean filtrate.

-

Isolation: The filtrate is concentrated under reduced pressure to yield 1,6-hexanediol, which can be further purified if necessary.

Alternative Deprotection: Catalytic Transfer Hydrogenation

For molecules containing other reducible functional groups (e.g., alkynes or alkenes), direct hydrogenation with H₂ gas can be non-selective. In such cases, catalytic transfer hydrogenation is a superior alternative.[2][4] This method uses a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, to transfer hydrogen to the substrate on the catalyst surface.[2][12][13] This approach avoids the need for pressurized hydrogen gas and can offer enhanced chemoselectivity.[2][4]

| Deprotection Method | Reagents | Advantages | Limitations |

| Catalytic Hydrogenation | H₂, Pd/C | Clean, high yield, mild conditions | Reduces other functional groups (alkenes, alkynes, etc.) |

| Transfer Hydrogenation | Formic Acid or Cyclohexene, Pd/C | Avoids H₂ gas, can be more selective, mild | May require higher catalyst loading or elevated temperatures |

| Strong Acid Cleavage | HBr, BCl₃ | Useful for acid-stable molecules | Harsh conditions, not suitable for acid-sensitive substrates |

| Oxidative Cleavage | DDQ, Ozone | Specific for certain substituted benzyl ethers (e.g., PMB) | Requires specific activating groups on the benzyl ring |

Application in a Synthetic Workflow

6-(Benzyloxy)hexan-1-ol serves as an excellent starting point for synthesizing more complex structures, such as linkers for drug-conjugates or fragments for polymer synthesis. The free hydroxyl group can be oxidized, converted to a leaving group for substitution, or esterified, all while the other end of the carbon chain remains protected.

Synthetic Workflow Example

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. francis-press.com [francis-press.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6-Benzyloxy-1-hexanol 95% | CAS: 71126-73-3 | AChemBlock [achemblock.com]

- 9. 6-(benzyloxy)hexan-1-ol | 71126-73-3 [chemicalbook.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]

- 12. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Solubility of 6-(Benzyloxy)hexan-1-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 6-(Benzyloxy)hexan-1-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-(Benzyloxy)hexan-1-ol, a bifunctional organic molecule relevant in various chemical synthesis and drug development applications. We delve into the physicochemical properties of the molecule, establishing a theoretical framework for solubility based on Hansen Solubility Parameters (HSP). This guide presents estimated HSP values for 6-(Benzyloxy)hexan-1-ol and uses them to predict its solubility in a wide range of organic solvents. Furthermore, a detailed, self-validating experimental protocol is provided for the empirical determination of its solubility sphere. The objective is to equip researchers, scientists, and formulation experts with the foundational knowledge and practical methodologies required to effectively select solvents and design systems involving 6-(Benzyloxy)hexan-1-ol.

Introduction: The Significance of Solvent Selection

6-(Benzyloxy)hexan-1-ol (CAS: 71126-73-3, Formula: C₁₃H₂₀O₂) is a molecule of interest due to its dual functionality: a terminal primary alcohol and a benzyl ether.[1][2] This structure makes it a valuable building block in organic synthesis and a potential component in advanced formulations. The success of processes such as chemical reactions, purification (e.g., recrystallization), and the formulation of drug delivery systems is critically dependent on understanding and controlling the solubility of the components. An incorrect solvent choice can lead to poor reaction yields, inefficient purification, or unstable final products.

This guide moves beyond simple "like dissolves like" heuristics to provide a robust, quantitative framework for predicting and validating the solubility of 6-(Benzyloxy)hexan-1-ol, empowering scientists to make informed, data-driven decisions.

Physicochemical Profile of 6-(Benzyloxy)hexan-1-ol

The solubility behavior of a molecule is dictated by its structure. 6-(Benzyloxy)hexan-1-ol possesses distinct regions that govern its interaction with solvents:

-

Polar Hydroxyl Group (-OH): This group is capable of strong hydrogen bonding, both as a donor and an acceptor. It imparts a significant degree of polarity to the molecule, favoring interactions with protic and polar solvents.

-

Flexible Hexyl Chain (-(CH₂)₆-): This is a non-polar, aliphatic backbone. Its flexibility allows it to adopt various conformations. This region contributes to van der Waals or dispersion forces and favors solubility in non-polar, hydrocarbon-based solvents.

-

Benzyl Ether Moiety (-OCH₂-Ph): This group introduces two key features: the ether linkage, which can act as a hydrogen bond acceptor and contributes moderate polarity, and the phenyl ring. The aromatic ring is largely non-polar but is highly polarizable, allowing for π-π stacking and dispersion interactions.

The overall solubility is a delicate balance of these competing characteristics. The molecule is amphiphilic, possessing both polar and non-polar character, suggesting that it will not be universally soluble in all solvent classes.

Caption: Molecular structure and functional regions of 6-(Benzyloxy)hexan-1-ol.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To quantify the concept of "like dissolves like," we employ the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy of a substance into three components, representing the different types of intermolecular forces.[3][4]

-

δD (Dispersion): Energy from atomic dispersion forces (van der Waals).

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen parameter, δt, is related by the equation: δt² = δD² + δP² + δH² .[3]

Every solvent and solute can be assigned a unique set of [δD, δP, δH] coordinates, placing it as a point in a 3D "Hansen space." The principle is that substances with similar HSP coordinates are likely to be miscible. The "distance" (Ra) between two substances (1 and 2) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [3]

A smaller Ra value indicates a higher affinity and greater likelihood of solubility. For a given solute, a "solubility sphere" can be defined with a radius (R₀). Solvents that fall inside this sphere (Ra < R₀) are considered "good" solvents, while those outside are "poor" solvents.

Estimated Hansen Solubility Parameters for 6-(Benzyloxy)hexan-1-ol

-

1-Hexanol: Possesses the same C6-OH chain. Its HSP values are approximately [δD=16.0, δP=5.7, δH=15.8].[3]

-

Dibenzyl Ether: Represents the benzyl ether portion. Its HSP values are approximately [δD=18.1, δP=3.5, δH=3.5].[5]

6-(Benzyloxy)hexan-1-ol is a hybrid of these structures. The long alkyl chain and benzyl group will contribute significantly to the dispersion component (δD). The hydroxyl group will dominate the hydrogen bonding component (δH), while the ether and hydroxyl groups both contribute to the polar component (δP). Based on this structural analysis, the estimated HSP values for 6-(Benzyloxy)hexan-1-ol are:

Estimated HSP for 6-(Benzyloxy)hexan-1-ol: [δD: 17.5, δP: 6.5, δH: 10.5]

Causality: This estimation balances the high δD of the aromatic/alkyl parts, the very high δH from the alcohol (tempered by the molecule's overall size), and a moderate δP from the alcohol and ether functionalities. This estimate serves as a robust hypothesis for experimental validation.

Predicted Solubility Profile in Common Organic Solvents

Using our estimated HSP values, we can calculate the HSP distance (Ra) to a range of common organic solvents. A smaller Ra value predicts better solubility. We can establish a preliminary solubility radius (R₀) of approximately 7.5 units; solvents with Ra < 7.5 are predicted to be good solvents.

| Solvent | δD | δP | δH | HSP Distance (Ra) | Predicted Solubility |

| Non-Polar | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 16.4 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | 9.9 | Borderline/Poor |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.1 | Good |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 8.8 | Borderline/Poor |

| Polar Aprotic | |||||

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.3 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 6.3 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.6 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.4 | Poor |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.2 | Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.0 | Borderline/Poor |

| Polar Protic | |||||

| 1-Butanol | 16.0 | 5.7 | 15.8 | 6.0 | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 6.7 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.0 | Borderline/Poor |

| Methanol | 14.7 | 12.3 | 22.3 | 13.6 | Poor |

| Data sourced from[3][5] |

Experimental Protocol for HSP Determination

This protocol provides a self-validating system to empirically determine the HSP values of 6-(Benzyloxy)hexan-1-ol. The core principle is to test the solubility in a range of solvents with known HSPs and identify the center of the sphere that encloses all "good" solvents.

Objective: To determine the Hansen Solubility Sphere of 6-(Benzyloxy)hexan-1-ol.

Materials:

-

6-(Benzyloxy)hexan-1-ol (solute)

-

A selection of 15-20 solvents from the table above, spanning the HSP space.

-

2 mL glass vials with screw caps

-

Vortex mixer

-

Analytical balance

Methodology:

-

Preparation: For each solvent, add 1 mL to a labeled 2 mL glass vial.

-

Solute Addition: Add a small, precisely weighed amount of 6-(Benzyloxy)hexan-1-ol (e.g., 10 mg, representing ~1% w/v) to each vial.

-

Mixing: Cap the vials tightly and vortex for 2 minutes to ensure thorough mixing.

-

Equilibration: Allow the vials to stand undisturbed at a constant temperature (e.g., 25°C) for 24 hours. This allows the system to reach thermodynamic equilibrium.[6]

-

Observation: Visually inspect each vial. Classify the result as:

-

"Good" (Score = 1): The solution is completely clear, with no visible undissolved solute.

-

"Poor" (Score = 0): Undissolved solute is clearly visible, or the solution is cloudy/has a separate phase.

-

-

Data Analysis:

-

Input the HSPs [δD, δP, δH] for all tested solvents into a Hansen sphere fitting software or spreadsheet.

-

Assign the binary score (1 for good, 0 for poor) to each solvent.

-

The software will then calculate the center point [δD, δP, δH] and radius (R₀) that best separates the "good" solvents from the "poor" solvents. This center point represents the experimentally determined HSP of 6-(Benzyloxy)hexan-1-ol.

-

Caption: Experimental workflow for determining Hansen Solubility Parameters.

Discussion and Practical Implications

The predicted solubility profile suggests that 6-(Benzyloxy)hexan-1-ol favors solvents with moderate polarity and hydrogen bonding capability.

-

High Solubility: Solvents like THF, acetone, and dichloromethane are predicted to be effective. Their HSP coordinates are close to our estimated solute values, indicating a balanced interaction involving dispersion, polar, and hydrogen bonding forces. These would be excellent candidates for reaction media or for preparing stock solutions.

-

Poor Solubility: Highly non-polar solvents like hexane and highly polar protic solvents like methanol are predicted to be poor choices. Hexane lacks the necessary polar and hydrogen bonding character to interact with the -OH and ether groups. Conversely, methanol's extremely high hydrogen bonding density (δH=22.3) may favor self-association over interaction with the large non-polar part of the solute molecule.

-

Drug Development: For formulation scientists, this analysis is critical. To dissolve this molecule in a non-polar matrix (like a silicone-based excipient), a co-solvent with bridging HSP values would be required. For aqueous formulations, surfactants or co-solvents that can interact with both the polar and non-polar regions of the molecule would be necessary.[7]

Conclusion

The solubility of 6-(Benzyloxy)hexan-1-ol is governed by the interplay of its distinct functional groups. By leveraging the theoretical framework of Hansen Solubility Parameters, we have established a predictive model for its behavior in a wide array of organic solvents. The provided estimations and the detailed experimental protocol offer a powerful, two-pronged approach for scientists. This guide enables the rational selection of solvents, minimizing trial-and-error experimentation and accelerating research and development in fields where this versatile molecule is employed.

References

- University of Colorado Boulder. (2023). Solubility of Organic Compounds.

- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility.

- AChemBlock. (n.d.). 6-Benzyloxy-1-hexanol 95%.

- Wikipedia. (n.d.). 1-Hexanol.

- ChemicalBook. (2025). 6-(benzyloxy)hexan-1-ol.

- Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility.

- Abbott, S. (n.d.). Hansen Solubility Parameters. Hansen Solubility.

- Lund University. (n.d.).

- Stenutz, R. (n.d.). Hansen solubility parameters.

- Slideshare. (n.d.). solubility experimental methods.pptx.

Sources

- 1. 6-Benzyloxy-1-hexanol 95% | CAS: 71126-73-3 | AChemBlock [achemblock.com]

- 2. 6-(benzyloxy)hexan-1-ol | 71126-73-3 [chemicalbook.com]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. solubility experimental methods.pptx [slideshare.net]

6-(Benzyloxy)hexan-1-ol: A Comprehensive Technical Guide for Advanced Synthesis and Application

Abstract

This technical guide provides an in-depth exploration of 6-(benzyloxy)hexan-1-ol, a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of properties to offer a detailed examination of its synthesis, purification, and characterization, grounded in mechanistic principles and practical laboratory considerations. Furthermore, it delves into the contemporary applications of this versatile molecule, particularly its role as a flexible linker in the burgeoning field of targeted protein degradation. This guide is designed to serve as a practical and authoritative resource, enabling its audience to confidently synthesize, characterize, and strategically employ 6-(benzyloxy)hexan-1-ol in their research endeavors.

Introduction: The Strategic Value of a Bifunctional Linker

In the landscape of modern medicinal chemistry and materials science, molecules possessing orthogonal functional groups are of paramount importance. 6-(Benzyloxy)hexan-1-ol (IUPAC name: 6-(benzyloxy)hexan-1-ol) is a prime example of such a scaffold. It features a primary alcohol and a benzyl ether, offering two distinct points for chemical modification. The hydroxyl group can be readily oxidized or converted into a leaving group, while the benzyl ether serves as a stable protecting group for a second hydroxyl function, which can be deprotected under specific hydrogenolysis conditions. This differential reactivity makes 6-(benzyloxy)hexan-1-ol an invaluable building block in multi-step syntheses.

The hexyl chain provides a flexible, lipophilic spacer, a feature that is increasingly sought after in the design of linker molecules for various applications, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The ability to precisely control the distance and conformational flexibility between two molecular entities is crucial for optimizing biological activity, and 6-(benzyloxy)hexan-1-ol offers a reliable means to achieve this.

This guide will provide a comprehensive overview of this molecule, from its fundamental properties to its synthesis and application, with a focus on providing the "why" behind the "how" of its laboratory manipulation.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and safety properties is a prerequisite for its safe and effective use in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 6-(benzyloxy)hexan-1-ol | [1] |

| CAS Number | 71126-73-3 | [1] |

| Molecular Formula | C₁₃H₂₀O₂ | [1] |

| Molecular Weight | 208.30 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 154-158 °C at 2.5 Torr | [1] |

| Density | 0.9947 g/cm³ at 25 °C | [1] |

| Storage | 2-8 °C, sealed in a dry environment | [1] |

Safety Profile:

6-(Benzyloxy)hexan-1-ol is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of 6-(Benzyloxy)hexan-1-ol: A Detailed Protocol and Mechanistic Insight

The most direct and widely applicable method for the synthesis of 6-(benzyloxy)hexan-1-ol is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the mono-alkoxide of 1,6-hexanediol attacks benzyl bromide. The key to a successful mono-alkylation lies in controlling the stoichiometry of the reagents to disfavor the formation of the bis-benzylated product.

Reaction Scheme

Caption: Williamson Ether Synthesis of 6-(Benzyloxy)hexan-1-ol.

Step-by-Step Experimental Protocol

Materials:

-

1,6-Hexanediol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 0.95 eq)

-

Benzyl bromide (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 1,6-hexanediol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the diol in anhydrous THF.

-

Formation of the Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. The use of slightly less than one equivalent of NaH is a critical control element to favor mono-alkylation. The reaction mixture will evolve hydrogen gas, so ensure adequate ventilation to the inert gas line. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the mono-alkoxide.

-

Addition of Benzyl Bromide: Dissolve benzyl bromide in anhydrous THF and add it to the dropping funnel. Add the benzyl bromide solution dropwise to the reaction mixture at room temperature over 30 minutes.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product, 6-(benzyloxy)hexan-1-ol, will have a higher Rf value than the starting 1,6-hexanediol. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil.

Purification by Flash Column Chromatography

The crude product will likely contain unreacted 1,6-hexanediol and a small amount of the bis-benzylated byproduct. Purification is effectively achieved by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30-40%). The less polar bis-benzylated byproduct will elute first, followed by the desired product, and finally the more polar 1,6-hexanediol.

-

Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure to yield 6-(benzyloxy)hexan-1-ol as a colorless oil.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 6-(benzyloxy)hexan-1-ol. The following are the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.38 - 7.26 (m, 5H): Aromatic protons of the benzyl group.

-

4.50 (s, 2H): Benzylic protons (-O-CH₂ -Ph). The singlet multiplicity indicates no adjacent protons.

-

3.64 (t, J = 6.6 Hz, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂ -OH). The triplet indicates coupling to the adjacent two protons.

-

3.49 (t, J = 6.6 Hz, 2H): Protons on the carbon adjacent to the benzyl ether oxygen (Ph-CH₂-O-CH₂ -). The triplet indicates coupling to the adjacent two protons.

-

1.68 - 1.54 (m, 4H): Methylene protons adjacent to the two oxygen-bearing carbons.

-

1.44 - 1.34 (m, 4H): The two central methylene groups of the hexyl chain.

-

1.5 (br s, 1H): The hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on concentration and solvent purity. It will disappear upon D₂O exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

138.7: Quaternary aromatic carbon of the benzyl group (ipso-carbon).

-

128.4 (2C): Ortho- and para-carbons of the benzyl group.

-

127.7 (2C): Meta-carbons of the benzyl group.

-

127.5: Para-carbon of the benzyl group.

-

72.9: Benzylic carbon (-O-C H₂-Ph).

-

70.4: Carbon adjacent to the benzyl ether oxygen (Ph-CH₂-O-C H₂-).

-

62.9: Carbon bearing the hydroxyl group (-C H₂-OH).

-

32.7: Methylene carbon adjacent to the hydroxyl-bearing carbon.

-

29.7: Methylene carbon.

-

26.1: Methylene carbon.

-

25.7: Methylene carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR (neat, cm⁻¹):

-

3350 (broad): O-H stretch of the alcohol.

-

3080, 3060, 3030: Aromatic C-H stretches.

-

2935, 2860: Aliphatic C-H stretches.

-

1495, 1450: Aromatic C=C stretches.

-

1100: C-O stretch of the ether and alcohol.

-

735, 695: C-H out-of-plane bending for a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization):

-

[M]+ at m/z 208: The molecular ion peak may be weak or absent.

-

m/z 108: [C₇H₈O]⁺, fragment corresponding to benzyloxy radical cation.

-

m/z 91: [C₇H₇]⁺, the tropylium ion, a very stable fragment characteristic of benzyl groups. This is often the base peak.

-

[M-18]+ at m/z 190: Loss of water from the molecular ion.

-

[M-31]+ at m/z 177: Loss of a methoxy radical (unlikely) or more complex rearrangement.

-

Fragments corresponding to the cleavage of the hexyl chain.

Applications in Drug Development and Medicinal Chemistry

The bifunctional nature of 6-(benzyloxy)hexan-1-ol makes it a valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery.

Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the relative orientation of the target protein and the E3 ligase in the ternary complex.

6-(Benzyloxy)hexan-1-ol is an ideal precursor for the synthesis of PROTAC linkers. The hexyl chain provides a flexible spacer, and the terminal hydroxyl group can be readily functionalized for attachment to either the target protein ligand or the E3 ligase ligand. The benzyl ether serves as a protecting group for a second attachment point, which can be deprotected at a later stage in the synthesis to attach the other ligand.

Caption: Synthetic strategy for PROTAC synthesis using 6-(benzyloxy)hexan-1-ol.

Use in Solid-Phase Synthesis

The hydroxyl group of 6-(benzyloxy)hexan-1-ol can be attached to a solid support, such as a resin, allowing for the construction of libraries of compounds using solid-phase synthesis techniques. The benzyl ether-protected end can be deprotected and then elaborated in solution after cleavage from the resin. This strategy is particularly useful for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Conclusion

6-(Benzyloxy)hexan-1-ol is a versatile and strategically important building block for organic synthesis, particularly in the context of drug discovery and development. Its bifunctional nature, combined with a flexible aliphatic spacer, makes it an ideal precursor for the construction of linkers in advanced therapeutic modalities such as PROTACs. The synthesis of this compound via the Williamson ether synthesis is a robust and scalable method, and its purification and characterization can be achieved through standard laboratory techniques. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this valuable molecule in their synthetic endeavors.

References

Sources

A Technical Guide to 6-(Benzyloxy)hexan-1-ol: Properties, Synthesis, and Applications in Pharmaceutical Research

Executive Summary

6-(Benzyloxy)hexan-1-ol is a bifunctional organic compound featuring a hexanol backbone with a terminal hydroxyl group and a benzyl ether at the opposing end. This unique structure renders it an invaluable building block and linker molecule in advanced organic synthesis, particularly within the pharmaceutical and materials science sectors. Its C6 alkyl chain provides a flexible, lipophilic spacer, while the terminal alcohol and the stable benzyl protecting group offer orthogonal handles for subsequent chemical modifications. This guide provides an in-depth examination of its chemical properties, a detailed, field-proven synthesis protocol, and a review of its applications for researchers and drug development professionals.

Core Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties is foundational to its effective and safe use in a research setting. The key identifiers and physicochemical data for 6-(Benzyloxy)hexan-1-ol are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₂₀O₂ | [1][2][3] |

| Molecular Weight | 208.3 g/mol | [1][2][3] |

| CAS Number | 71126-73-3 | [1][2][3] |

| IUPAC Name | 6-(benzyloxy)hexan-1-ol | [3] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Density | 0.995 g/cm³ at 25 °C | [1][2] |

| Boiling Point | 154-158 °C at 2.5 Torr | [2] |

| Purity | Typically ≥95% | [3] |

| Storage | Store sealed in a dry environment at 2-8 °C | [2] |

GHS Safety Profile

This compound must be handled with appropriate laboratory precautions.

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P405, P501.[2] Always consult the full Safety Data Sheet (SDS) before use.

Synthesis and Characterization

The synthesis of 6-(Benzyloxy)hexan-1-ol is a classic example of selective monosubstitution on a symmetrical difunctional starting material. The most common and efficient strategy involves the mono-O-benzylation of 1,6-hexanediol.

Synthetic Rationale and Workflow

The core of the synthesis is a Williamson ether synthesis. 1,6-Hexanediol is treated with a strong base to form a mono-alkoxide, which then acts as a nucleophile to displace a halide from a benzylating agent (e.g., benzyl bromide). Using a slight excess of the diol relative to the base and benzylating agent favors the formation of the mono-substituted product over the di-substituted byproduct.

The following diagram illustrates the logical workflow for the synthesis and subsequent purification.

Caption: Synthetic workflow for 6-(Benzyloxy)hexan-1-ol.

Step-by-Step Experimental Protocol

-

Expertise Note: This protocol is designed to maximize the yield of the mono-benzylated product. The use of sodium hydride requires strict anhydrous conditions as it reacts violently with water.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,6-hexanediol (1.2 equivalents). Dissolve it in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) portion-wise under a gentle stream of nitrogen.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

-

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour to ensure complete formation of the mono-alkoxide.

-

Benzylation: Cool the resulting slurry back to 0 °C. Add benzyl bromide (1.0 equivalent) dissolved in anhydrous THF dropwise via the dropping funnel over 30 minutes.

-

Causality: The alkoxide performs an Sₙ2 reaction on the benzyl bromide. A slow, cold addition minimizes side reactions and prevents runaway exothermic processes.

-

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours) to ensure maximum conversion.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Trustworthiness: This step safely neutralizes any unreacted NaH and protonates the alkoxides.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude oil. Purify this crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The desired mono-substituted product is more polar than the di-substituted byproduct but less polar than the unreacted 1,6-hexanediol.

Analytical Characterization

To validate the identity and purity of the synthesized 6-(Benzyloxy)hexan-1-ol, the following characterization techniques are standard:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the structure by showing characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~4.5 ppm), the two methylene groups adjacent to the oxygens (~3.6 ppm and ~3.5 ppm), and the aliphatic chain protons.

-

Mass Spectrometry (MS): Will confirm the molecular weight. For instance, ESI-MS would show a peak corresponding to [M+Na]⁺ at m/z 231.3.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Will show a broad O-H stretch (~3300 cm⁻¹) for the alcohol, C-H stretches (~2900-3000 cm⁻¹), and a characteristic C-O ether stretch (~1100 cm⁻¹).

Applications in Drug Development and Research

The utility of 6-(Benzyloxy)hexan-1-ol stems from its identity as a versatile linker and synthetic intermediate.[1]

-

Linker Molecule: The six-carbon chain provides a flexible and hydrophobic spacer, which is highly desirable in constructing complex molecules. It has been used in the solid-phase synthesis of galnac (N-acetylgalactosamine) conjugates and trifluoromethylated compounds, where precise spacing between moieties is critical for biological activity.[1]

-

Synthetic Building Block: It serves as a key starting material in multi-step syntheses. For example, it has been utilized as a chiral building block for the synthesis of Vitamin D3 and other complex polycyclic aromatic hydrocarbons.[1] The benzyl group serves as a robust protecting group for one hydroxyl function while the other is manipulated, and it can be easily removed later via hydrogenolysis.

-

Medicinal Chemistry Precursor: Derivatives of this structure are of significant interest. A notable study demonstrated that a series of 6-benzyloxyphthalides, synthesized from precursors related to 6-(benzyloxy)hexan-1-ol, act as potent and selective monoamine oxidase B (MAO-B) inhibitors.[4] These compounds showed antioxidant and anti-neuroinflammatory properties in cellular models and demonstrated anti-Parkinsonian effects in animal models, highlighting the therapeutic potential of scaffolds derived from this building block.[4]

References

-

hexan-1-ol | C12H26O2 | CID 20059694. PubChem, National Institutes of Health. [Link]

-

6-Benzyloxyphthalides as selective and reversible monoamine oxidase B inhibitors with antioxidant and anti-neuroinflammatory activities for Parkinson's disease treatment. PubMed, National Institutes of Health. [Link]

-

6-(benzyloxy)hex-1-en-3-ol (C13H18O2). PubChemLite. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 6-(benzyloxy)hexan-1-ol | 71126-73-3 [chemicalbook.com]

- 3. 6-Benzyloxy-1-hexanol 95% | CAS: 71126-73-3 | AChemBlock [achemblock.com]

- 4. 6-Benzyloxyphthalides as selective and reversible monoamine oxidase B inhibitors with antioxidant and anti-neuroinflammatory activities for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Benzyloxy)hexan-1-ol via Williamson Ether Synthesis

Abstract

This document provides a comprehensive guide for the synthesis of 6-(benzyloxy)hexan-1-ol, a valuable bifunctional molecule, utilizing the Williamson ether synthesis. The protocol details the selective mono-O-benzylation of 1,6-hexanediol. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed experimental procedure, including reagent specifications, reaction setup, work-up, and purification. Furthermore, it delves into the mechanistic underpinnings of the reaction, safety protocols, and methods for the characterization of the final product.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alkoxide and a primary alkyl halide.[1][2] This SN2 reaction is fundamental in the synthesis of a wide array of chemical intermediates and final products in various fields, including pharmaceuticals and materials science.

6-(Benzyloxy)hexan-1-ol is a particularly useful synthetic intermediate, possessing a protected hydroxyl group (benzyl ether) and a free primary alcohol. This differential protection allows for selective functionalization at the free hydroxyl group, making it a valuable building block in the synthesis of more complex molecules. Its applications can be found in the development of novel polymers, surfactants, and as a linker in bioconjugation chemistry.

The primary challenge in the synthesis of 6-(benzyloxy)hexan-1-ol from the symmetrical diol, 1,6-hexanediol, is achieving selective mono-alkylation to prevent the formation of the di-benzylated byproduct. This protocol addresses this challenge through the careful control of reaction conditions.

Reaction Mechanism and Scientific Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.

In the synthesis of 6-(benzyloxy)hexan-1-ol from 1,6-hexanediol, the first step involves the deprotonation of one of the hydroxyl groups of the diol using a strong base, typically sodium hydride (NaH). The resulting mono-alkoxide is the key reactive intermediate. This alkoxide then acts as a nucleophile, attacking the benzylic carbon of benzyl bromide. The bromide ion is displaced, forming the desired benzyl ether.

To favor mono-alkylation, a stoichiometric excess of the diol is often employed relative to the base and the alkylating agent. This statistical approach increases the probability that the base will deprotonate a molecule of the diol that has not yet reacted, rather than the remaining alcohol of the mono-benzylated product.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| 1,6-Hexanediol | C₆H₁₄O₂ | 118.17 | 5.91 g | 0.05 | 5.0 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 0.011 | 1.1 |

| Benzyl Bromide | C₇H₇Br | 171.03 | 1.71 g (1.2 mL) | 0.01 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 100 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | - | As needed | - | - |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | - | As needed | - | - |

| Brine (Saturated Aqueous NaCl) | NaCl | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - | - |

| Silica Gel (for column chromatography) | SiO₂ | - | As needed | - | - |

| Hexanes (for column chromatography) | C₆H₁₄ | - | As needed | - | - |

| Ethyl Acetate (for column chromatography) | C₄H₈O₂ | - | As needed | - | - |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Reaction Setup and Procedure

Figure 1. Workflow for the synthesis of 6-(benzyloxy)hexan-1-ol.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,6-hexanediol (5.91 g, 0.05 mol) and anhydrous THF (100 mL).

-

Stir the mixture until the diol is completely dissolved.

-

-

Formation of the Alkoxide:

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 0.011 mol) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care under an inert atmosphere. Hydrogen gas is evolved during this step.

-

Stir the resulting suspension at 0 °C for 1 hour.

-

-

Addition of Benzyl Bromide:

-

Add benzyl bromide (1.71 g, 1.2 mL, 0.01 mol) dropwise to the reaction mixture at 0 °C using a dropping funnel over a period of 15 minutes. Caution: Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction overnight at room temperature.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C with an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-